molecular formula C8H8N2O B2585635 4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile CAS No. 524035-96-9

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile

Cat. No.: B2585635
CAS No.: 524035-96-9
M. Wt: 148.165
InChI Key: VIKAOEYUWJYWRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile” is a chemical compound with the molecular formula C8H8N2O . It has an average mass of 148.162 Da and a monoisotopic mass of 148.063660 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole ring which is a five-membered aromatic heterocycle, like benzene and imidazole .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the sources I found. It has a molecular formula of C8H8N2O, an average mass of 148.162 Da, and a monoisotopic mass of 148.063660 Da .

Scientific Research Applications

Synthesis and Molecular Structure Analysis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile serves as a precursor in the synthesis of various complex compounds. For instance, its ethyl carboxylate derivative has been synthesized and analyzed using spectroscopy and quantum chemical calculations, revealing its strong electrophilic nature and the potential for dimer formation through hydrogen bonding (Singh et al., 2013).

Interaction and Spectroscopy Analysis

The compound plays a significant role in the formation of hydrazide-hydrazone derivatives. These derivatives exhibit multiple interactions and are characterized by spectroscopy methods and quantum chemical calculations, indicating the presence of resonance-assisted hydrogen bonding in their structure (Singh et al., 2013).

Progesterone Receptor Modulators

In medicinal chemistry, derivatives of this compound are used in the synthesis of progesterone receptor modulators, which have potential applications in female healthcare including contraception and treatment of certain breast cancers (Fensome et al., 2008).

Novel Nonsteroidal Progestrone Receptor Modulator Synthesis

It is used in the synthesis of nonsteroidal progesterone receptor modulators, highlighting its role in creating compounds with potential therapeutic applications (Xiao Yong-mei, 2013).

Construction of the Pyrrole Ring

The compound is involved in the carbonylcobalt-catalyzed synthesis of the pyrrole ring, an essential structure in many biologically active compounds (Chatani & Hanafusa, 1991).

Antibacterial Evaluation

In the field of antibacterial research, derivatives of this compound have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria (Vazirimehr et al., 2017).

Novel Redox Cyclisation Products

It is also used in the synthesis of novel redox cyclisation products, which could lead to the development of new synthetic methodologies (Buckle et al., 1992).

Properties

IUPAC Name

4-formyl-3,5-dimethyl-1H-pyrrole-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-7(4-11)6(2)10-8(5)3-9/h4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKAOEYUWJYWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.